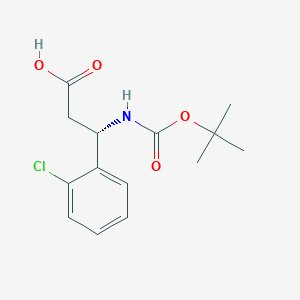

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

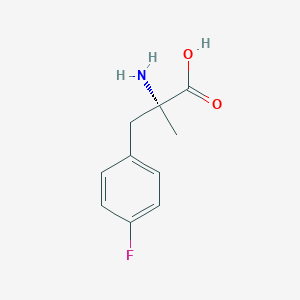

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is a derivative of phenylalanine .

Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group, an amino group protected by a Boc group, and a 2-chlorophenyl group . The compound has a chiral center, and the specified “(S)” configuration indicates the spatial arrangement of these groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.75 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Chiral Monomer Synthesis

One significant application of related tert-butoxycarbonyl (Boc) protected compounds is in the synthesis of chiral monomers. For example, a chiral monomer precursor of AABB-type stereoregular polyamide was synthesized using derivatives of natural amino acids L-glutamic acid and L-alanine. This process involved several steps, including N-protection with tert-butyloxycarbonyl, indicating the utility of Boc-protected compounds in creating advanced polymeric materials (Gómez, Orgueira, & Varela, 2003).

Amino Acid Protection

The Boc group is widely used for the protection of amines during synthetic processes. An efficient method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a heterogeneous and recyclable catalyst has been reported, which is significant for the synthesis of N-Boc protected amino acids, crucial in peptide synthesis. This method demonstrates the importance of Boc-protected compounds in synthesizing complex molecules with high specificity and yield (Heydari et al., 2007).

Pharmaceutical Intermediate Synthesis

Another application is in the synthesis of pharmaceutical intermediates, such as the creation of beta-amino acid pharmacophores. The asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands demonstrates the role of Boc-protected intermediates in accessing enantiomerically enriched compounds, which are valuable in drug discovery and development (Kubryk & Hansen, 2006).

Organic Synthesis and Material Science

Boc-protected amino acids and derivatives are instrumental in the synthesis of polymers and materials with specific structural and functional properties. For instance, the synthesis of syndiotactic poly(leucine) from Boc-protected leucyl tetrapeptides illustrates the use of Boc-protected compounds in creating polymers with unique conformational properties, potentially useful in biodegradable materials and biomedical applications (Fick, Semen, & Elias, 1978).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKHFGREKMCWAU-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426614 |

Source

|

| Record name | AG-F-70928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid | |

CAS RN |

507472-15-3 |

Source

|

| Record name | AG-F-70928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)